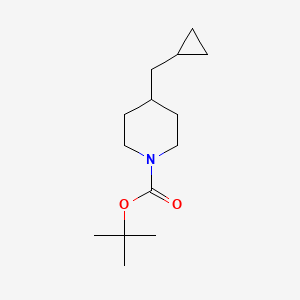

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO2 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a cyclopropylmethyl substituent on the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropylmethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate, under anhydrous conditions.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Conversion to the corresponding alcohol.

Substitution: Formation of new alkyl or acyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Development

The compound has shown potential as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics may influence the biological activity of derivatives designed for specific therapeutic targets. For instance, compounds with similar piperidine structures have been linked to various pharmacological effects, including antidepressant and analgesic activities.

Case Studies

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant effects. A study involving structurally related compounds demonstrated significant activity in preclinical models .

- Antibacterial Properties : Derivatives containing cyclopropylmethyl groups have been evaluated for their antibacterial efficacy against resistant strains of Streptococcus pneumoniae. Some derivatives exhibited strong in vivo efficacy, suggesting that modifications to the piperidine structure can enhance antimicrobial activity .

Biological Studies

Receptor-Ligand Interactions

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate can be utilized in studies examining receptor-ligand interactions. Understanding how this compound interacts with various receptors is crucial for elucidating its pharmacodynamics and optimizing its therapeutic potential.

Enzyme Inhibition Studies

The compound may serve as a valuable tool in enzyme inhibition studies. By assessing its effects on specific enzymes, researchers can gain insights into its mechanism of action and potential therapeutic applications.

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in the development of agrochemicals and polymers. Its unique chemical structure can lead to innovative formulations with enhanced performance characteristics.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- N-Alkylation Reactions : Used to introduce the cyclopropylmethyl group onto the piperidine ring.

- Carboxylation Reactions : Essential for forming the carboxylic acid functional group, which is crucial for the compound's activity.

Specific conditions such as temperature, solvents, and catalysts must be optimized to achieve high yields and purity.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(phenylmethyl)piperidine-1-carboxylate

- Tert-butyl 4-(cyclohexylmethyl)piperidine-1-carboxylate

- Tert-butyl 4-(benzyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Actividad Biológica

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine core with a tert-butyl ester group and a cyclopropylmethyl substituent. This unique structure is believed to influence its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound primarily relates to its role as an inhibitor of certain kinases and enzymes. It is hypothesized that the cyclopropylmethyl group enhances binding affinity to target proteins, potentially affecting pathways involved in cell signaling and metabolism.

Key Mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit various kinases, including GSK-3β, which plays a critical role in cellular processes such as glycogen metabolism and cell proliferation.

- Enzyme Modulation : It may also interact with enzymes involved in RNA processing, impacting cellular stress responses.

Biological Activity Data

Recent studies have quantitatively assessed the biological activity of this compound. Below is a summary of findings from relevant research:

| Target | IC50 (μM) | Notes |

|---|---|---|

| GSK-3β | 0.76 | Competitive inhibitor; significant selectivity observed. |

| IRE1α | 0.89 | Effective in modulating RNA splicing under stress conditions. |

| Cytotoxicity (HEK293) | >49 | Minimal cytotoxicity at effective inhibitor concentrations. |

Case Studies

Several studies have explored the biological implications of this compound:

- GSK-3β Inhibition Study :

- IRE1α Activity Modulation :

- Cytotoxicity Assessment :

Propiedades

IUPAC Name |

tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRUEISLIRKQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678351 | |

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241725-67-6 | |

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.